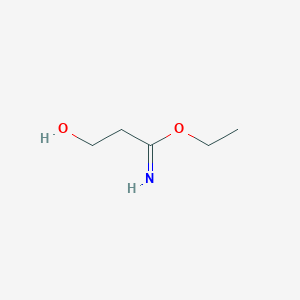
ETHYL 3-HYDROXYPROPANIMIDATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-HYDROXYPROPANIMIDATE is an organic compound with the molecular formula C5H9NO2 It is a derivative of propionic acid and contains both hydroxyl and imidic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-HYDROXYPROPANIMIDATE can be achieved through several methods. One common approach involves the esterification of 3-hydroxypropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reaction of ethyl chloroformate with 3-hydroxypropionamide in the presence of a base such as triethylamine. This method provides a more direct route to the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-HYDROXYPROPANIMIDATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopropionimidic acid ethyl ester.
Reduction: The imidic acid group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Oxopropionimidic acid ethyl ester.
Reduction: 3-Hydroxypropionamide ethyl ester.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
ETHYL 3-HYDROXYPROPANIMIDATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHYL 3-HYDROXYPROPANIMIDATE involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the imidic acid group can participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity and cellular processes, making the compound of interest in drug development.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropionic acid ethyl ester: Similar in structure but lacks the imidic acid group.
3-Hydroxypropionamide: Contains an amide group instead of an ester group.
Ethyl 3-oxopropionate: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
ETHYL 3-HYDROXYPROPANIMIDATE is unique due to the presence of both hydroxyl and imidic acid functional groups
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
ethyl 3-hydroxypropanimidate |
InChI |
InChI=1S/C5H11NO2/c1-2-8-5(6)3-4-7/h6-7H,2-4H2,1H3 |
Clave InChI |
NDMUXLZJBJGOSS-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CCO |
SMILES canónico |
CCOC(=N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















